molecular formula C12H14ClNO2 B6498149 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one CAS No. 1339108-71-2

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B6498149
CAS No.: 1339108-71-2
M. Wt: 239.70 g/mol
InChI Key: YVASJBKIHITARD-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a 3-chlorobenzyl substituent at the 1-position and a hydroxymethyl group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyrrolidinone derivatives.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2/c13-11-3-1-2-9(4-11)6-14-7-10(8-15)5-12(14)16/h1-4,10,15H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVASJBKIHITARD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC(=CC=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one typically involves the reaction of 3-chlorobenzyl chloride with 4-hydroxymethylpyrrolidin-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the hydroxymethyl group. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

    Oxidation: 1-[(3-chlorophenyl)methyl]-4-(carboxymethyl)pyrrolidin-2-one.

    Reduction: 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-ol.

    Substitution: Various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in the treatment of various diseases, including neurological disorders and cancer.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes and ultimately cell death. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • Alpha-Adrenoceptor Affinity: 1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7): Exhibits high alpha1-AR affinity (pKi = 7.13), attributed to the 2-chlorophenyl and piperazine moieties . 1-{3-[4-(4-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 18): Shows higher alpha2-AR affinity (pKi = 7.29), highlighting the role of substituent position on receptor selectivity . Target Compound: The absence of a piperazine group and presence of hydroxymethyl may reduce adrenoceptor binding but could enhance hypotensive effects, as hydroxy-substituted analogs demonstrate prolonged blood pressure reduction .
  • Antiarrhythmic Activity :

    • 1-{3-[4-(2-Ethoxy-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 13) : Displays prophylactic antiarrhythmic activity (ED50 = 1.0 mg/kg iv) in rats .
    • Target Compound : The hydroxymethyl group may influence cardiac ion channels differently, though direct data are unavailable.

Physicochemical Properties

Compound Name Molecular Weight logP logSw Key Substituents Source
Target Compound ~265.7* ~1.5* ~-2.5* 3-Chlorobenzyl, 4-hydroxymethyl Estimated
4-{1-[(3-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}-1-(3-methoxyphenyl)pyrrolidin-2-one 431.92 5.5178 -5.7703 Benzimidazolyl, 3-methoxyphenyl
(S)-4-(3-Chlorophenyl)pyrrolidin-2-one 195.65 2.1 -3.2 3-Chlorophenyl, (S)-configuration
1-(4-Chlorophenyl)-3-piperidin-1-ylpyrrolidin-2-one 279.76 2.8 -4.1 4-Chlorophenyl, piperidine

*Estimated based on structural analogs.

  • Lipophilicity : The target compound’s hydroxymethyl group likely reduces logP compared to benzimidazole-containing analogs (e.g., logP = 5.5178 in ), enhancing aqueous solubility.
  • Stereochemistry : The (S)-enantiomer of 4-(3-chlorophenyl)pyrrolidin-2-one (logP = 2.1) suggests stereochemical influences on pharmacokinetics .

Biological Activity

1-[(3-Chlorophenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one, with the CAS number 1339108-71-2, is a pyrrolidine derivative notable for its potential biological activities. This compound features a chlorophenyl group and a hydroxymethyl substituent, which may influence its pharmacological properties. The molecular formula is C12H14ClNO2C_{12}H_{14}ClNO_2 and it has a molecular weight of 239.70 g/mol.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit significant antimicrobial activity. For instance, studies on related compounds have shown that they can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 0.0039 to 0.025 mg/mL, suggesting potent antibacterial effects .

Table 1: Antimicrobial Activity of Pyrrolidine Derivatives

CompoundTarget BacteriaMIC (mg/mL)
This compoundS. aureusTBD
2,6-Dipyrrolidino-1,4-dibromobenzeneE. coli0.0039
2,4,6-TripyrrolidinochlorobenzeneBacillus subtilis0.025

The biological activity of pyrrolidine derivatives is often attributed to their ability to interact with bacterial cell membranes, leading to increased permeability and cell death. This mechanism is enhanced by the presence of halogen substituents, which can increase the lipophilicity and reactivity of the compounds .

Case Studies

A study published in a peer-reviewed journal evaluated the antibacterial effects of several pyrrolidine derivatives, including those structurally similar to this compound. The results demonstrated that modifications in the phenyl ring significantly impacted the antimicrobial efficacy. Specifically, compounds with electron-withdrawing groups showed enhanced activity against gram-positive bacteria .

In another investigation, derivatives were tested against fungal strains such as Candida albicans, revealing that certain modifications could lead to substantial antifungal activity as well .

Summary of Toxicological Findings

Study TypeFindings
Acute ToxicityTBD
Chronic ExposureTBD
MutagenicityTBD

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